Cas no 56185-25-2 (Benzenamine, 2,5-diethoxy-4-nitro-)
Benzenamine, 2,5-diethoxy-4-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 2,5-diethoxy-4-nitro-
- 2,5-Diethoxy-4-nitroaniline
- 2FPR7MQ28Q
- MFCD01320615
- LS-11526
- AKOS000796428
- 56185-25-2
- UNII-2FPR7MQ28Q
- (2,5-Diethoxy-4-nitrophenyl)amine
- SB80016
- 2,5-DIETHOXY-4-NITROBENZENAMINE
- DTXSID30204731
- SCHEMBL6673597
- NS00033477
- EINECS 260-039-6
-
- MDL: MFCD01320615
- Inchi: 1S/C10H14N2O4/c1-3-15-9-6-8(12(13)14)10(16-4-2)5-7(9)11/h5-6H,3-4,11H2,1-2H3
- InChI Key: DPXZULKECUHOKO-UHFFFAOYSA-N
- SMILES: O(CC)C1C=C(C(=CC=1[N+](=O)[O-])OCC)N
Computed Properties
- Exact Mass: 226.09542
- Monoisotopic Mass: 226.09535693g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 90.3Ų
Experimental Properties
- PSA: 87.62
Benzenamine, 2,5-diethoxy-4-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB529422-500 mg |
(2,5-Diethoxy-4-nitrophenyl)amine; . |
56185-25-2 | 500MG |
€195.40 | 2023-01-03 | ||
| abcr | AB529422-1 g |
(2,5-Diethoxy-4-nitrophenyl)amine; . |
56185-25-2 | 1g |
€239.00 | 2023-04-17 | ||
| abcr | AB529422-5 g |
(2,5-Diethoxy-4-nitrophenyl)amine; . |
56185-25-2 | 5g |
€656.50 | 2023-04-17 | ||
| abcr | AB529422-10 g |
(2,5-Diethoxy-4-nitrophenyl)amine; . |
56185-25-2 | 10g |
€1,074.00 | 2023-04-17 | ||
| abcr | AB529422-500mg |
(2,5-Diethoxy-4-nitrophenyl)amine; . |
56185-25-2 | 500mg |
€205.00 | 2025-04-17 | ||
| abcr | AB529422-1g |
(2,5-Diethoxy-4-nitrophenyl)amine; . |
56185-25-2 | 1g |
€237.00 | 2025-04-17 | ||
| abcr | AB529422-5g |
(2,5-Diethoxy-4-nitrophenyl)amine; . |
56185-25-2 | 5g |
€637.00 | 2025-04-17 | ||
| abcr | AB529422-10g |
(2,5-Diethoxy-4-nitrophenyl)amine; . |
56185-25-2 | 10g |
€1037.00 | 2025-04-17 | ||
| A2B Chem LLC | AG44986-500mg |
2,5-Diethoxy-4-nitroaniline |
56185-25-2 | >95% | 500mg |
$412.00 | 2024-04-19 | |
| A2B Chem LLC | AG44986-1g |
2,5-Diethoxy-4-nitroaniline |
56185-25-2 | >95% | 1g |
$439.00 | 2024-04-19 |
Benzenamine, 2,5-diethoxy-4-nitro- Suppliers
Benzenamine, 2,5-diethoxy-4-nitro- Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on Benzenamine, 2,5-diethoxy-4-nitro-
Comprehensive Analysis of Benzenamine, 2,5-diethoxy-4-nitro- (CAS No. 56185-25-2): Properties, Applications, and Industry Trends
Benzenamine, 2,5-diethoxy-4-nitro- (CAS No. 56185-25-2) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications. This nitro-substituted aniline derivative features two ethoxy groups at the 2 and 5 positions, contributing to its distinct reactivity and solubility profiles. As a nitroaromatic compound, it has garnered significant attention in synthetic chemistry, particularly in the development of dyes, pigments, and pharmaceutical intermediates. Its molecular formula, C10H14N2O4, highlights a balanced combination of aromaticity and functional groups, making it a valuable building block in organic synthesis.
In recent years, the demand for high-performance intermediates like Benzenamine, 2,5-diethoxy-4-nitro- has surged, driven by advancements in material science and green chemistry. Researchers are increasingly exploring its potential in photoactive materials and catalysis, aligning with the global push for sustainable industrial processes. A frequently searched question among chemists is: "How does the electron-withdrawing nitro group influence the reactivity of 2,5-diethoxy-substituted anilines?" This reflects the compound's relevance in mechanistic studies and its role in designing tailored molecular architectures.
The synthesis of CAS No. 56185-25-2 typically involves nitration of diethoxy-substituted aniline precursors under controlled conditions. Industry professionals often inquire about "optimized purification techniques for nitroaromatic compounds" to ensure high yields and purity. Analytical characterization via HPLC, NMR, and mass spectrometry confirms its structural integrity, while computational studies model its electronic properties for applications in organic electronics. Notably, its stability under ambient conditions makes it a practical choice for laboratory and industrial-scale operations.
From an environmental perspective, the biodegradability and eco-friendly derivatives of Benzenamine, 2,5-diethoxy-4-nitro- are hot topics in academic forums. Searches like "green alternatives to nitroaromatic intermediates" underscore the industry's shift toward sustainable practices. Regulatory compliance databases also highlight its safe handling protocols, addressing common queries about storage conditions and compatibility with other reagents.
In the pharmaceutical sector, this compound serves as a precursor for bioactive molecules, with patents citing its use in antimicrobial and antioxidant agents. Its structure-activity relationships are frequently discussed in medicinal chemistry circles, particularly regarding nitro group reduction pathways. Meanwhile, material scientists leverage its chromophoric properties for advanced coatings and sensors, responding to trends in smart material innovation.
Emerging applications in agrochemicals and flavor/fragrance industries further expand the commercial viability of CAS No. 56185-25-2. Market analyses reveal growing interest in custom synthesis services for this compound, with suppliers emphasizing batch-to-batch consistency and scalability. Technical whitepapers often address "solvent selection for 2,5-diethoxy-4-nitroaniline reactions", reflecting practical challenges in process chemistry.
To conclude, Benzenamine, 2,5-diethoxy-4-nitro- exemplifies the intersection of fundamental research and industrial innovation. Its multifaceted roles—from enabling complex heterocycle synthesis to contributing to functional material design—make it a compound of enduring scientific and commercial value. As synthetic methodologies evolve, this molecule will likely remain at the forefront of discussions about molecular diversity and application-driven chemical development.
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